molecular formula C7ClF5O2 B2874653 Pentafluorophenyl chloroformate CAS No. 36919-02-5

Pentafluorophenyl chloroformate

Cat. No.: B2874653
CAS No.: 36919-02-5
M. Wt: 246.52
InChI Key: PQBYMIGEEFVPNG-UHFFFAOYSA-N
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Description

Pentafluorophenyl chloroformate is a chemical compound with the molecular formula C7ClF5O2. It is known for its high reactivity and is widely used in organic synthesis, particularly in the preparation of activated esters. The compound is characterized by the presence of a pentafluorophenyl group attached to a chloroformate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenol with phosgene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dichloromethane at room temperature . The overall reaction can be represented as follows:

C6F5OH+COCl2C6F5OCOCl+HCl\text{C}_6\text{F}_5\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{F}_5\text{OCOCl} + \text{HCl} C6​F5​OH+COCl2​→C6​F5​OCOCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group is highly reactive towards nucleophiles, leading to the formation of carbamates, carbonates, and esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pentafluorophenol and carbon dioxide.

    Alcoholysis: Reaction with alcohols results in the formation of pentafluorophenyl esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

    Carbamates: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carbonates: Formed by the reaction with phenols.

Scientific Research Applications

Pentafluorophenyl chloroformate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: In biological research, this compound is used to modify proteins and other biomolecules. It helps in the formation of stable linkages between different molecular entities.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl chloroformate
  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Comparison

Pentafluorophenyl chloroformate is unique due to the presence of the pentafluorophenyl group, which imparts higher reactivity and stability compared to other chloroformates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high chemical stability .

Conclusion

This compound is a versatile and highly reactive compound with numerous applications in scientific research and industry. Its unique chemical properties make it an invaluable tool in organic synthesis, biology, medicine, and industrial processes.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF5O2/c8-7(14)15-6-4(12)2(10)1(9)3(11)5(6)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBYMIGEEFVPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36919-02-5
Record name pentafluorophenyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pentafluorophenol (30 g; 163 mmol) and triethylamine (20 g, 200 mmol) were combined in 200 ml dry THF, and then added dropwise to a stirring solution of phosgene (20 g; 200 mmol) in 100 ml of toluene at 0° C. After 2 hours, the solution was filtered and evaporated to give the crude product as an oil, which was recrystallized from hexane to obtain 30 g (75%) pure pentafluorophenyl chloroformate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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